molecular formula C12H6F3N B11880790 1-Cyano-4-(trifluoromethyl)naphthalene

1-Cyano-4-(trifluoromethyl)naphthalene

Cat. No.: B11880790
M. Wt: 221.18 g/mol
InChI Key: UFXLUSPFYWVJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N It is characterized by a naphthalene ring substituted with a cyano group at the 1-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-4-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing advanced catalytic systems and efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Amino derivatives

    Substitution: Various substituted naphthalenes

Scientific Research Applications

1-Cyano-4-(trifluoromethyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyano-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-Cyano-2-(trifluoromethyl)naphthalene
  • 1-Cyano-3-(trifluoromethyl)naphthalene
  • 1-Cyano-5-(trifluoromethyl)naphthalene

Comparison: 1-Cyano-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the cyano and trifluoromethyl groups on the naphthalene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to its isomers .

Properties

Molecular Formula

C12H6F3N

Molecular Weight

221.18 g/mol

IUPAC Name

4-(trifluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3N/c13-12(14,15)11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6H

InChI Key

UFXLUSPFYWVJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.